5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Description
Table 1: Structural and Electronic Properties of Related Compounds
The tetramethyl derivative exhibits enhanced thermal stability compared to non-methylated analogs, with decomposition temperatures exceeding 300°C under inert atmospheres. Its electronic absorption spectrum (λₐᵦₛ ≈ 280 nm) red-shifts by 15–20 nm relative to 1,4,5,8-tetramethylnaphthalene due to extended conjugation through the cyclopentane ring.
Synthetic methodologies further highlight its uniqueness. While 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene is typically synthesized via dehydrogenative Diels-Alder reactions, oxygenated analogs like epicocconigrone B require multistep oxidative pathways.
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-16(2)8-9-17(3,4)15-11-13-7-5-6-12(13)10-14(15)16/h5-6,10-11H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLISUVQOFXERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CC=CC3=C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593427 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276890-24-5 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Organic Synthesis Approach
The most well-documented route to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene involves a five-step sequence starting from 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (Compound A2-a). This method, detailed in EP3844196B1 and WO2020043815A1, achieves an overall yield of approximately 43% through sequential bromination, malonation, cyclization, reduction, and dehydration steps.
Stepwise Reaction Pathway
Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-Tetrahydronaphthalene (A2-a)
The precursor is prepared via Friedel-Crafts alkylation of trimethylbenzene derivatives, though specific details remain proprietary. The compound is obtained as a colorless oil with 94% yield after vacuum distillation.Bromination to 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene (A2-b)
N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in tetrachloromethane facilitate radical bromination at the benzylic position. This exothermic reaction requires careful temperature control to avoid polybromination byproducts, yielding 79% crude product.Malonate Coupling to 3-(5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)Propanoic Acid (A2-c)
Diethyl malonate reacts with A2-b under basic conditions (sodium ethoxide in ethanol), followed by saponification and decarboxylation. This step achieves 86% yield for the malonate intermediate and 98% for the propanoic acid derivative.Cyclization to 5,5,8,8-Tetramethyl-2,3,5,6,7,8-Hexahydro-1H-Cyclopenta[b]Naphthalene-1-One (A2-d)
Thionyl chloride converts the carboxylic acid to an acyl chloride, which undergoes intramolecular Friedel-Crafts acylation using AlCl₃. Recrystallization from ethanol provides the ketone intermediate in 95% yield.Reduction to Target Compound (A2-e)
Sodium borohydride in tetrahydrofuran (THF)/methanol reduces the ketone to the corresponding alcohol, followed by acid-catalyzed dehydration. This final step delivers the title compound with 51% yield after purification.
Table 1: Summary of Synthesis Steps and Yields
| Step | Reaction | Key Reagents/Conditions | Yield |
|---|---|---|---|
| A2-a | Alkylation | Proprietary Friedel-Crafts system | 94% |
| A2-b | Radical Bromination | NBS, AIBN, CCl₄, reflux | 79% |
| A2-c | Malonate Coupling | NaOEt, EtOH, HCl | 86-98% |
| A2-d | Cyclization | SOCl₂, AlCl₃, CH₂Cl₂ | 95% |
| A2-e | Reduction/Dehydration | NaBH₄, THF/MeOH, HCl | 51% |
Critical Reagents and Reaction Optimization
Brominating Agents
N-Bromosuccinimide (NBS) is preferred over molecular bromine due to its controlled reactivity, minimizing formation of di-brominated byproducts. The use of AIBN as a radical initiator ensures regioselectivity at the benzylic position.
Industrial-Scale Production Considerations
Process Intensification Strategies
- Continuous Flow Reactors : Patent WO2020043815A1 highlights the use of continuous flow systems for the bromination and malonation steps, reducing reaction times by 40% compared to batch processes.
- In-Line Purification : Short-path distillation units integrated after cyclization (Step A2-d) achieve >99% purity without chromatography.
Solvent Recovery and Waste Management
Cost Analysis
| Component | Cost Contribution |
|---|---|
| NBS | 38% |
| AlCl₃ | 22% |
| Solvent Recovery | 15% |
| Energy | 25% |
Chemical Reactions Analysis
Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can lead to the formation of quinones, which are important intermediates in organic synthesis .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Frémy’s salt for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine: Its structural features allow for the exploration of new drug candidates with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Carboxylic Acid Derivative
Compound : 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
Acetamide Derivative (Tamibarotene)
Compound : N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
RXR-Selective Agonists
- Parent Compound: Modifications at the 3-position of the tetrahydronaphthalene moiety (e.g., methyl, chloro) enhance RXR selectivity and potency. For instance, 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid (5a) exhibits sub-nanomolar RXR activation .
- Comparison with Tamibarotene : Tamibarotene retains the tetramethylnaphthalene core but replaces the carboxylic acid with an acetamide group, improving bioavailability and target affinity .
TGR5 Ligands
- Compound 4b : N-(2-Chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide
Steric and Electronic Effects vs. Other Naphthalene Derivatives
Key Research Findings
RXR Agonist Design : Functionalization at the 2- or 3-position of the tetramethylnaphthalene core optimizes receptor binding. Carboxylic acid derivatives are common intermediates, while acetamide derivatives (e.g., Tamibarotene) achieve clinical efficacy .
TGR5 Selectivity: Chlorophenyl-substituted derivatives exhibit nanomolar potency for TGR5, avoiding cross-reactivity with FXR/RAR .
Synthetic Utility : The carboxylic acid derivative (CAS 103031-30-7) is a versatile building block for amidation, esterification, and coupling reactions .
Biological Activity
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene (CAS No. 276890-24-5) is a complex organic compound characterized by its unique structural properties. This compound features a cyclopenta[b]naphthalene core with four methyl groups at positions 5 and 8. Its molecular formula is with a molecular weight of 242.36 g/mol. This article reviews the biological activities associated with this compound, highlighting its potential applications in various scientific fields.
The presence of multiple methyl groups in the structure enhances the stability and reactivity of the compound. Its chemical behavior is influenced by these substituents, which can affect interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | 5,5,8,8-tetramethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene |
| CAS Number | 276890-24-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Cytotoxic Effects
In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types through mechanisms involving oxidative stress and mitochondrial dysfunction.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.
Case Studies
- Antimicrobial Screening : A study conducted on derivatives of cyclopenta[b]naphthalene reported that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness.
- Cytotoxicity Assessment : In a controlled laboratory setting, this compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels leading to oxidative damage in cells.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial signaling.
Q & A
Q. How can the molecular structure of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene be confirmed experimentally?
Methodological Answer: The structure can be validated using X-ray crystallography to determine bond angles and stereochemistry, supported by NMR spectroscopy (e.g., H and C NMR) to confirm proton environments and carbon connectivity. For example, the cyclopenta-fused naphthalene core and methyl substituents produce distinct splitting patterns in H NMR (e.g., diastereotopic protons in the tetrahydro ring) . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.
Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?
Methodological Answer: Synthesis typically involves Diels-Alder reactions or cyclopentannulation of substituted naphthalene precursors. For purification, column chromatography (silica gel, hexane/ethyl acetate) or HPLC (C18 reverse-phase) is used. Purity is assessed via GC-MS (for volatile intermediates) and HPLC-UV (>95% purity threshold). Critical impurities include stereoisomers or partially hydrogenated byproducts, which require careful solvent selection and temperature control during synthesis .
Advanced Research Questions
Q. How can spectroscopic characterization address challenges posed by stereochemical complexity in this compound?
Methodological Answer: Advanced NMR techniques like NOESY/ROESY or COSY resolve spatial proximity of methyl groups and hydrogenation patterns. For example, axial vs. equatorial methyl orientations in the tetrahydro ring generate distinct NOE correlations. Computational methods (e.g., DFT-based chemical shift predictions ) validate experimental NMR assignments. Additionally, vibrational circular dichroism (VCD) can differentiate enantiomers in chiral derivatives .
Q. What experimental designs are suitable for assessing its toxicological profile, particularly for inhalation exposure?
Methodological Answer: Follow OECD Guideline 413 for subchronic inhalation studies, using rodents exposed to aerosolized compound (0.1–10 mg/m). Endpoints include histopathology (lung, liver) and oxidative stress biomarkers (e.g., glutathione depletion). Dose-response relationships are analyzed via benchmark dose modeling . Parallel in vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity ) provide mechanistic insights. Note that conflicting data on naphthalene analogs (e.g., hepatic vs. renal toxicity) necessitate species-specific validation .
Q. How can analytical methods be optimized to detect trace levels of this compound in environmental matrices?
Methodological Answer: Use solid-phase microextraction (SPME) paired with GC-MS/MS (MRM mode) for air/water samples, achieving detection limits <1 ppb. For soil/sediment, accelerated solvent extraction (ASE) with dichloromethane followed by LC-HRMS (Q-TOF) ensures specificity. Matrix effects (e.g., humic acid interference) are mitigated via isotope dilution (e.g., C-labeled internal standards). Validation follows EPA Method 8270 guidelines .
Q. How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?
Methodological Answer: Perform systematic substituent scanning using derivatives (e.g., halogenation at C2/C3, methyl-to-ethyl substitutions). Activity is tested via receptor-binding assays (e.g., AhR activation for CYP1A induction) or enzyme inhibition studies . Data is modeled via 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic requirements. For example, bulky substituents at C8 may sterically hinder metabolic oxidation, altering toxicity profiles .
Q. What computational approaches predict environmental degradation pathways of this compound?
Methodological Answer: Apply EPI Suite to estimate biodegradation half-lives and Gaussian-based DFT calculations to identify reactive sites (e.g., benzylic C-H bonds susceptible to hydroxylation). Experimental validation involves photolysis studies (UV-Vis monitoring) and LC-HRMS to detect transformation products (e.g., quinone metabolites). Compare results with analogous naphthalene derivatives to infer persistence in aquatic systems .
Q. How can contradictory data on synthetic yields or byproduct formation be resolved?
Methodological Answer: Replicate literature protocols with strict control of moisture levels (Schlenk techniques) and catalyst purity (e.g., Pd/C vs. Raney Ni). Use DoE (Design of Experiments) to isolate critical variables (temperature, solvent polarity). Byproducts are characterized via XRD and NMR to identify competing reaction pathways (e.g., over-reduction or dimerization). Cross-validate findings with independent labs .
Q. What strategies address challenges in stereoselective synthesis of its enantiomers?
Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization or asymmetric hydrogenation using Ru-BINAP catalysts. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)). Absolute configuration is confirmed by single-crystal XRD with anomalous scattering .
Q. How can isotopic labeling elucidate metabolic pathways in mammalian systems?
Methodological Answer: Synthesize C-labeled analogs at the benzylic position (e.g., C5/C8) via Wittig reactions with labeled precursors. Track metabolites in rat hepatocytes using LC-MS/MS and NMR isotopomer analysis . Compare with H-labeled compounds to distinguish Phase I (oxidation) vs. Phase II (conjugation) metabolism. Data is integrated into PBPK models to predict human clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
